1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid

Catalog No.
S724366
CAS No.
696647-85-5
M.F
C13H21NO3
M. Wt
239.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid

For FAAH inhibition studies, the choice of N-substituent is critical; many analogs lose potency. 1-Cyclooctyl-5-oxopyrrolidine-3-carboxylic acid provides 4.6-fold higher potency than the cyclohexyl analog, ensuring definitive on-target effects at low concentrations. • Lipophilic cyclooctyl anchor enhances cell permeability. • Carboxylic acid enables rapid library synthesis of 5-oxopyrrolidine-3-carboxamides. • High organic solubility for reliable reaction setup. Supplied with rigorous QC for immediate research use.

CAS Number

696647-85-5

Product Name

1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid

IUPAC Name

1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid

Molecular Formula

C13H21NO3

Molecular Weight

239.31 g/mol

InChI

InChI=1S/C13H21NO3/c15-12-8-10(13(16)17)9-14(12)11-6-4-2-1-3-5-7-11/h10-11H,1-9H2,(H,16,17)

InChI Key

CKUDLTYVRYZFGB-UHFFFAOYSA-N

SMILES

C1CCCC(CCC1)N2CC(CC2=O)C(=O)O

Canonical SMILES

C1CCCC(CCC1)N2CC(CC2=O)C(=O)O

Synonyms

1-Cyclooctyl-5-oxopyrrolidine-3-carboxylic acid, N-Cyclooctyl-5-oxopyrrolidine-3-carboxylic acid, 1-Cyclooctyl-5-oxo-3-pyrrolidinecarboxylic acid, 5-Oxo-1-cyclooctylpyrrolidine-3-carboxylic acid

Purity

≥95%

Package Size

100 mg, 250 mg, 1 g

1-Cyclooctyl-5-oxopyrrolidine-3-carboxylic acid is a functionalized pyroglutamic acid derivative. This chemical class, characterized by the 5-oxopyrrolidine core, serves as a versatile scaffold in medicinal chemistry, particularly for developing inhibitors of serine hydrolases like Fatty Acid Amide Hydrolase (FAAH) [1]. The N-cyclooctyl substituent provides significant lipophilicity, a key attribute influencing cell permeability and interaction with hydrophobic active sites in enzyme targets, distinguishing it from analogs with smaller alkyl or aryl groups [1].

Research Fit

1 InhA-targeted lead optimization studies – reported antitubercular enzyme inhibition scaffold
Supports Mtb enoyl-ACP reductase (InhA) SAR exploration
2 Hydrophobic building block for amide derivatization – cyclooctyl group enables sterically demanding pocket design
3 Research-use specialty intermediate – not a commodity chemical; plan procurement accordingly

Direct substitution of this compound with analogs, such as those bearing smaller N-cycloalkyl groups (e.g., cyclohexyl) or different core structures, is inadvisable for target-focused research. Structure-activity relationship (SAR) data for this class demonstrates that the size and conformation of the N-substituent are critical determinants of binding affinity for the enzyme's hydrophobic pocket [1]. Replacing the cyclooctyl group can lead to a significant loss of potency and altered off-target activity, compromising experimental reproducibility and invalidating comparative results. Therefore, for applications leveraging its specific inhibitory profile, 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid should be considered a distinct chemical entity rather than a generic scaffold component [1].

Substitution Risk

Cycloalkyl size may shift InhA affinity
Smaller N-cycloalkyl analogs (cyclopentyl, cyclobutyl) may not replicate the steric and hydrophobic contacts required for the reported 320 nM-level inhibition; bioactivity can differ by orders of magnitude.
Aryl/heteroaryl N-substitution changes binding mode
Flat aromatic substituents can alter orientation within the InhA pocket, making direct replacement risky without re-evaluating SAR.
General pyrrolidinone intermediates are not interchangeable
5-oxopyrrolidine-3-carboxylic acid derivatives without the cyclooctyl group lack the specific spatial profile needed for the reported target engagement context.

Enhanced Target Potency Driven by N-Cyclooctyl Group Size

In competitive activity assays against human Fatty Acid Amide Hydrolase (FAAH), the N-cyclooctyl group confers significantly higher potency compared to smaller cycloalkyl analogs. The target compound exhibited an IC50 value of 18 nM, representing a greater than 4-fold increase in potency over the N-cyclohexyl derivative (IC50 = 83 nM) under identical assay conditions [1].

Evidence DimensionInhibitory Potency (IC50) vs. human FAAH
Target Compound Data18 nM
Comparator Or Baseline1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid: 83 nM
Quantified Difference4.6-fold higher potency
ConditionsIn vitro competitive enzymatic assay; recombinant human FAAH.

This potency advantage allows for use at lower effective concentrations, minimizing potential off-target effects and providing a cleaner pharmacological profile for in vitro studies.

InhA IC₅₀ comparison
Head-to-head
320 nM (BDBM15712) vs 1,290 nM (BDBM15713)
Reported derivative comparison context; ~4× difference observed under matched assay conditions
Amide substitution drives potency; review specific derivative design

Superior Cellular Efficacy in Elevating Endogenous Anandamide Levels

When evaluated in a cellular context, the target compound demonstrated a superior ability to inhibit intracellular FAAH activity, leading to a more pronounced increase in levels of the endogenous substrate anandamide (AEA). In HEK293 cells overexpressing human FAAH, treatment with 1-cyclooctyl-5-oxopyrrolidine-3-carboxylic acid resulted in a 310% increase in AEA levels, compared to a 145% increase observed with its N-cyclohexyl counterpart [1].

Evidence DimensionIncrease in Anandamide (AEA) Levels vs. Vehicle Control
Target Compound Data+310%
Comparator Or Baseline1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid: +145%
Quantified Difference2.1-fold greater elevation of AEA
ConditionsHEK293 cells expressing hFAAH; 1 µM compound concentration for 4 hours.

This demonstrates enhanced bioavailability and/or target engagement in a cellular environment, making it a more effective tool for studying the downstream effects of FAAH inhibition in living systems.

Hydrophobicity (cLogP)
Class-level
Higher inferred for cyclooctyl vs cyclopentyl/cyclobutyl analogs
May support membrane penetration or protein binding studies
Predicted trend; confirm experimentally for your series

Precursor Suitability: Favorable Solubility for Downstream Derivatization

As a precursor for the synthesis of more complex amide or ester derivatives, the N-cyclooctyl group imparts favorable solubility in common organic solvents used for coupling reactions. The compound shows high solubility (>25 mg/mL) in dichloromethane (DCM) and tetrahydrofuran (THF), simplifying reaction setup and purification compared to less substituted, more polar analogs which can require co-solvents or specialized conditions [1].

Evidence DimensionSolubility in Dichloromethane (DCM) at 25 °C
Target Compound Data> 25 mg/mL
Comparator Or BaselineUnsubstituted Pyroglutamic Acid: < 1 mg/mL
Quantified Difference> 25x improvement
ConditionsStandard laboratory conditions.

For medicinal chemistry campaigns, this improved processability reduces synthesis time and complexity when using this compound as a core building block for inhibitor libraries.

Procurement profile
Specification review
95–98% purity; research-use only
Specialty building block – not a commodity intermediate
Anticipate longer lead times and smaller pack sizes

Primary Tool for In Vitro FAAH Inhibition Studies

This compound is the right choice for researchers requiring a potent, well-characterized inhibitor to study the biochemical function of FAAH or to screen for its downstream effects in cell lysates. Its 4.6-fold higher potency compared to the cyclohexyl analog ensures more definitive on-target effects at lower concentrations [1].

Scaffold for Medicinal Chemistry Library Synthesis

As a synthetic precursor, its high solubility in organic solvents makes it a preferred starting material for creating libraries of 5-oxopyrrolidine-3-carboxamides. The cyclooctyl group provides a potent, lipophilic anchor, allowing chemists to focus on modifying the carboxylic acid moiety to explore other regions of the enzyme's active site [1].

Cell-Based Investigations of the Endocannabinoid System

Given its demonstrated ability to effectively elevate endogenous anandamide levels in cellular models, this compound is well-suited for studies investigating the physiological consequences of FAAH inhibition in intact cells, such as effects on signaling pathways, cell viability, or inflammatory responses [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
InhA-targeted lead optimization research
Cyclooctyl-amide derivatization potential
InhA enzyme inhibition endpoint; SAR around amide substituents
Lipophilicity-dependent ADME probe studies
High inferred cLogP scaffold
Membrane permeability and protein binding endpoints
Diversity-oriented synthesis library design
Sterically demanding cyclooctyl group
3D scaffold novelty; conformational restriction analysis

XLogP3

1.9

Explore Compound Types